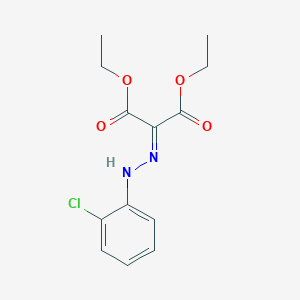
2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester is an organic compound with the molecular formula C13H15ClN2O4 and a molecular weight of 298.72 g/mol. This compound is characterized by the presence of a hydrazinylidene group attached to a propanedioate moiety, with a chlorophenyl substituent. It is often used in various chemical reactions and research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester typically involves the reaction of diethyl malonate with 2-chlorophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the final product. Common reagents used in this synthesis include diethyl malonate, 2-chlorophenylhydrazine, and a suitable acid or base catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism by which 2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester exerts its effects involves interactions with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved in its action include enzyme inhibition and signal transduction modulation.
Vergleich Mit ähnlichen Verbindungen
Diethyl malonate: A precursor in the synthesis of 2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester.
2-Chlorophenylhydrazine: Another precursor used in the synthesis.
Hydrazones: Compounds with similar hydrazinylidene groups but different substituents.
Uniqueness: this compound is unique due to its specific combination of a hydrazinylidene group with a chlorophenyl substituent and a propanedioate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
13631-88-4 |
|---|---|
Molekularformel |
C13H15ClN2O4 |
Molekulargewicht |
298.72 g/mol |
IUPAC-Name |
diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-8-6-5-7-9(10)14/h5-8,15H,3-4H2,1-2H3 |
InChI-Schlüssel |
QYHQVKFERZNLRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)C(=O)OCC |
Synonyme |
2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















